molecular formula C9H17NO3 B2463444 Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate CAS No. 2287320-50-5

Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate

Cat. No.: B2463444
CAS No.: 2287320-50-5
M. Wt: 187.239
InChI Key: LYHJIKISTHDMGB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate is an organic compound that features a tert-butyl ester group attached to a 2-(3-hydroxyazetidin-3-yl)acetate moiety This compound is of interest due to its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate typically involves the formation of the azetidine ring followed by esterification. One common method involves the reaction of a suitable azetidine precursor with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of tert-butyl 2-(3-oxoazetidin-3-yl)acetate.

    Reduction: Formation of tert-butyl 2-(3-hydroxyazetidin-3-yl)ethanol.

    Substitution: Formation of tert-butyl 2-(3-chloroazetidin-3-yl)acetate or similar derivatives.

Scientific Research Applications

Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(3-hydroxyazetidin-3-yl)cyclohexylcarbamate
  • Tert-butyl 2-(3-hydroxyazetidin-3-yl)ethylcarbamate hydrochloride

Uniqueness

Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(12)5-10-6-9/h10,12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHJIKISTHDMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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